molecular formula C9H8F3NO3 B7868875 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid

2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid

Cat. No.: B7868875
M. Wt: 235.16 g/mol
InChI Key: KGPULJXUVFMYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid is a chemical compound that features a trifluoromethyl group attached to a phenoxyacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-5-nitrobenzotrifluoride with a phenolic compound in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH₄).

    Substitution: Bases such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. For example, it can act as a peroxisome proliferator-activated receptor agonist, regulating central inflammation and controlling brain inflammation processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid is unique due to its combination of a trifluoromethyl group and a phenoxyacetic acid structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-amino-2-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)6-3-5(13)1-2-7(6)16-4-8(14)15/h1-3H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPULJXUVFMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.